Chemical properties and molecular structure of 3-Methoxy-3-methylbutanoic acid
Chemical properties and molecular structure of 3-Methoxy-3-methylbutanoic acid
Title: 3-Methoxy-3-methylbutanoic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Ion Channel Modulator Development
Executive Summary
As a Senior Application Scientist, navigating the intersection of synthetic feasibility and pharmacological efficacy is paramount. 3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) has emerged as a highly specialized, non-canonical building block in modern medicinal chemistry. By introducing a sterically hindered, oxygenated aliphatic motif into drug candidates, this molecule fundamentally alters the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs), particularly in the development of voltage-gated ion channel modulators.
This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of 3-methoxy-3-methylbutanoic acid, providing a comprehensive guide for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of 3-methoxy-3-methylbutanoic acid lies in its
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 3-Methoxy-3-methylbutanoic acid |
| CAS Number | 181819-48-7 |
| Molecular Formula | C |
| Molecular Weight | 132.16 g/mol |
| Exact Mass | 132.0786 Da |
| XLogP3 (Predicted) | 0.2 |
| Topological Polar Surface Area | 46.5 Ų |
| SMILES | CC(C)(CC(=O)O)OC |
Data sourced from [1].
Causality in Synthetic Design: The TPAP/NMO Oxidation
Synthesizing 3-methoxy-3-methylbutanoic acid from its corresponding primary alcohol (3-methoxy-3-methylbutan-1-ol) requires strategic precision. Traditional harsh oxidants (e.g., Jones Reagent, CrO
The Causality of Reagent Selection:
We employ Tetrapropylammonium perruthenate (TPAP) as a mild, neutral catalyst alongside N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. This system smoothly oxidizes the primary alcohol to the carboxylic acid without degrading the
Experimental Protocol: Self-Validating Synthesis
Objective: Catalytic oxidation of 3-methoxy-3-methylbutan-1-ol to 3-methoxy-3-methylbutanoic acid.
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Reaction Assembly: Dissolve 3-methoxy-3-methylbutan-1-ol (5.0 mmol) in anhydrous acetonitrile (20 mL). Add NMO monohydrate (50 mmol, 10 eq.) and stir at room temperature for 5 minutes.
-
Catalytic Initiation: Add TPAP (0.5 mmol, 0.1 eq.) in a single portion. Stir the reaction mixture for 3 hours at room temperature.
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Controlled Concentration: Carefully remove the bulk of the solvent using a rotary evaporator.
-
Causality Check: The product's low molecular weight and lack of strong intermolecular hydrogen bonding (due to internal steric hindrance) render the free acid highly volatile. The protocol strictly limits high-vacuum exposure to a maximum of 30 seconds to prevent severe yield loss[2].
-
-
Purification: Purify the residue via silica gel column chromatography using a gradient of 50-100% Ethyl Acetate (EtOAc) in hexanes.
-
Self-Validation Loop: Because the product lacks a conjugated
-system, it is not UV-active. Standard UV-directed fraction collection will fail. The protocol mandates manual Thin Layer Chromatography (TLC) validation. Stain the TLC plates with anisaldehyde and apply heat; the target compound will manifest as a distinct purple spot ( = 0.4–0.8 in 100% EtOAc), ensuring accurate fraction pooling before final solvent removal[2].
Figure 1: Self-validating synthetic workflow for 3-methoxy-3-methylbutanoic acid via TPAP oxidation.
Pharmacological Integration: Ion Channel Modulation
In the realm of neuropharmacology, voltage-gated potassium (Kv7) and sodium (Na
When coupled with an amine to form a 3-methoxy-3-methylbutanamide , the structural motif acts as an allosteric modulator. The tertiary methoxy group provides a localized hydrogen-bond acceptor that interacts with specific threonine or serine residues within the channel's hydrophobic pocket, stabilizing the open conformation of the pore. This leads to potassium ion efflux and subsequent membrane hyperpolarization, effectively dampening neuronal excitability[2]. Furthermore, its application extends into the synthesis of broad-spectrum antibiotics (e.g., cystobactamids), where it modifies the polarity and hydrogen-bonding network of the central
Figure 2: Mechanism of action for Kv7 channel activators utilizing the target structural motif.
Analytical Characterization Standards
To ensure the integrity of the synthesized 3-methoxy-3-methylbutanoic acid before downstream amide coupling, the following analytical benchmarks must be met[2]:
-
Mass Spectrometry (ESI-MS): Expected negative ion mode [M-H]
at 131.2. -
H NMR (CDCl
, 400 MHz):- 12.0–9.0 (bs, 1H, -COOH)
-
3.30 (s, 3H, -OCH
) -
2.57 (s, 2H, -CH
-) -
1.32 (s, 6H, -C(CH
) )
The distinct singlet at
References
-
[1] Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821. Source: PubChem, National Institutes of Health (NIH). URL:[Link]
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[3] Title: US20130274243A1 - Chemical Compounds (Nav1.8 Modulators). Source: United States Patent and Trademark Office / Google Patents. URL:
-
[2] Title: US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators. Source: United States Patent and Trademark Office / Google Patents. URL:
-
[4] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Sources
- 1. 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators - Google Patents [patents.google.com]
- 3. US20130274243A1 - Chemical Compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
